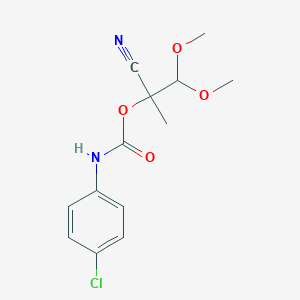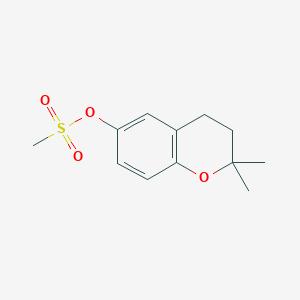
(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate is an organic compound that belongs to the class of esters derived from methanesulfonic acid This compound is characterized by the presence of a chroman ring structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester typically involves the esterification of methanesulfonic acid with 2,2-dimethyl-chroman-6-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: (2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2,2-dimethyl-chroman-6-ol.
Substitution: Various substituted chroman derivatives.
科学研究应用
(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
相似化合物的比较
(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate can be compared with other similar compounds, such as:
Methanesulfonic acid 2,2-dimethyl-chroman-4-yl ester: Differing in the position of the ester group on the chroman ring.
Methanesulfonic acid 2,2-dimethyl-tetrahydroquinolin-6-yl ester: Featuring a tetrahydroquinoline ring instead of a chroman ring.
Methanesulfonic acid 2,2-dimethyl-chroman-6-yl ether: Containing an ether linkage instead of an ester linkage.
The uniqueness of methanesulfonic acid 2,2-dimethyl-chroman-6-yl ester lies in its specific structural features and the resulting chemical and biological properties, which may differ significantly from those of its analogs.
属性
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-12(2)7-6-9-8-10(16-17(3,13)14)4-5-11(9)15-12/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOELKWVLVHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
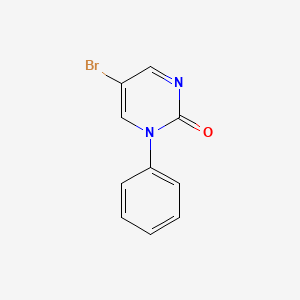
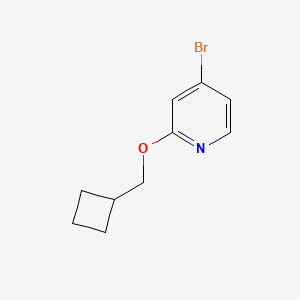
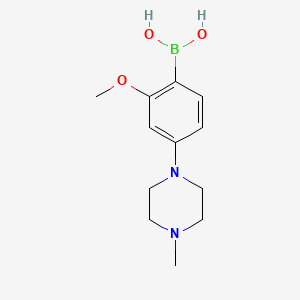
![[4-(methoxymethylcarbamoyloxy)phenyl] N-(methoxymethyl)carbamate](/img/structure/B8040801.png)
![2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B8040809.png)
![[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B8040814.png)
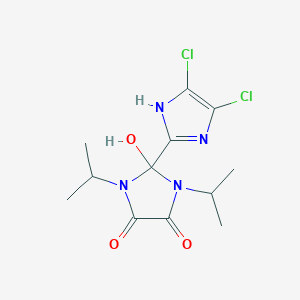
![ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate](/img/structure/B8040820.png)
![2-[(Dimethylamino)methyl]-6-[1-[3-[(dimethylamino)methyl]-2-hydroxy-5-methylphenyl]-2-methylpropyl]-4-methylphenol](/img/structure/B8040826.png)
![ethyl N-[6-(dimethylsulfamoyl)-4-oxo-1,2,3-benzotriazin-3-yl]carbamate](/img/structure/B8040832.png)
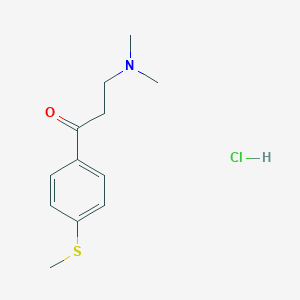
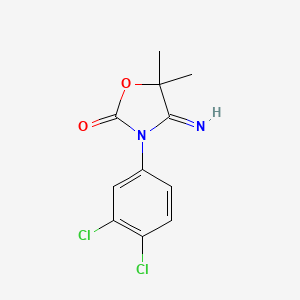
![[4,4-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-yn-3-yl]oxy-trimethylsilane](/img/structure/B8040871.png)
